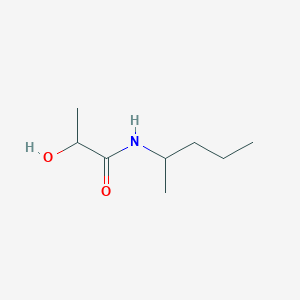

2-hydroxy-N-(pentan-2-yl)propanamide

Description

Properties

IUPAC Name |

2-hydroxy-N-pentan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6(2)9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVNSSHGZPAOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydroxy-N-(pentan-2-yl)propanamide: Chemical Properties, Synthesis, and Applications

The following technical guide details the chemical properties, synthesis, and potential applications of 2-hydroxy-N-(pentan-2-yl)propanamide (CAS 62225-34-7), also known as N-(sec-amyl)lactamide.

Executive Summary

This compound (CAS 62225-34-7) is a secondary carboxamide derived from the condensation of lactic acid (2-hydroxypropanoic acid) and 2-aminopentane (sec-amylamine). Structurally, it belongs to the class of N-substituted lactamides , which are significant in pharmaceutical chemistry as chiral building blocks and in sensory science as potential TRPM8 (Transient Receptor Potential Melastatin 8) agonists, functioning as cooling agents analogous to WS-3 and WS-23.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via aminolysis, and an overview of its potential applications in drug development and sensory modulation.

Physicochemical Properties[1][2][3][4][5]

The molecule features two chiral centers: one from the lactate moiety (typically S-configuration from natural L-lactic acid) and one from the amine moiety (pentan-2-yl). This results in the potential for four stereoisomers, though the (S,RS) diastereomeric mixture is most common in industrial synthesis unless chiral amines are employed.

Table 1: Key Chemical Specifications

| Property | Value / Description | Source/Note |

| IUPAC Name | This compound | Official Nomenclature |

| CAS Number | 62225-34-7 | Validated Identifier |

| Molecular Formula | C₈H₁₇NO₂ | Stoichiometry |

| Molecular Weight | 159.23 g/mol | Calculated |

| Physical State | Viscous Liquid or Low-Melting Solid | Analogous to N-isopropyl lactamide (MP ~34°C) |

| Boiling Point | ~270–280°C (Predicted) | Estimated at 760 mmHg |

| Density | ~0.98 g/cm³ (Predicted) | Estimated |

| Solubility | Soluble in Ethanol, Propylene Glycol, DMSO; Sparingly soluble in water | Amphiphilic nature |

| pKa (Amide) | ~15 (Neutral) | Non-ionizable under physiological pH |

| LogP | ~1.2 (Predicted) | Lipophilicity indicates good membrane permeability |

Structural Analysis

The molecule consists of a hydrophilic "head" (the 2-hydroxypropanamide group) and a hydrophobic "tail" (the sec-pentyl group).

-

Hydrogen Bonding: The hydroxyl group (-OH) and the amide nitrogen (-NH-) act as both hydrogen bond donors and acceptors, facilitating interaction with biological receptors (e.g., TRPM8) or solvent molecules.

-

Steric Bulk: The branching at the C2 position of the pentyl chain increases steric hindrance compared to the n-pentyl isomer, potentially enhancing stability against enzymatic hydrolysis.

Synthesis Protocol: Aminolysis of Ethyl Lactate

The most efficient and atom-economical route to this compound is the direct aminolysis of ethyl lactate with 2-aminopentane . This method avoids the use of coupling reagents (like DCC/EDC) and simplifies purification.

Reaction Scheme

Validated Protocol

Reagents:

-

Ethyl (S)-Lactate (CAS 687-47-8): 1.0 equiv. (High optical purity recommended)

-

2-Aminopentane (sec-Amylamine) (CAS 625-30-9): 1.2 equiv.

-

Catalyst (Optional): Sodium methoxide (0.05 equiv.) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for faster kinetics.

-

Solvent: Neat (Solvent-free) or Ethanol.

Step-by-Step Methodology:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. For higher yields, use a Dean-Stark trap or molecular sieves to remove the ethanol byproduct, driving the equilibrium forward.

-

Addition: Charge the flask with Ethyl (S)-Lactate (11.8 g, 100 mmol). Add 2-Aminopentane (10.4 g, 120 mmol) slowly under stirring. If using a catalyst (e.g., NaOMe), add it at this stage.

-

Reaction: Heat the mixture to 70–80°C (oil bath temperature). Maintain reflux for 12–24 hours . Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM) or GC-MS.

-

Workup:

-

Remove excess 2-aminopentane and ethanol under reduced pressure (rotary evaporator).

-

The residue is the crude product.[1]

-

-

Purification:

-

Distillation: High-vacuum distillation (e.g., <1 mmHg) is the preferred method for purification. Collect the fraction boiling at the appropriate temperature (likely >120°C at 1 mmHg).

-

Crystallization: If the product solidifies upon cooling, recrystallize from a mixture of Hexane/Ethyl Acetate.

-

-

Characterization: Confirm structure via ¹H-NMR (CDCl₃) and IR (Amide I/II bands at ~1640 cm⁻¹ and ~1540 cm⁻¹).

Diagram: Synthesis Workflow

Caption: Step-by-step synthesis workflow for the aminolysis of ethyl lactate.

Applications and Mechanism of Action

Sensory Modulation (Cooling Agent)

Like its structural analogs (e.g., N-isopropyl lactamide), this compound is a potential agonist for the TRPM8 ion channel .

-

Mechanism: TRPM8 is a Ca²⁺-permeable cation channel activated by cold temperatures and cooling agents (like menthol). Binding of the lactamide to the TRPM8 transmembrane domain triggers a conformational change, opening the pore and allowing Ca²⁺ influx. This depolarizes the sensory neuron, sending a "cold" signal to the brain without an actual temperature drop.

-

Structure-Activity Relationship (SAR): The sec-pentyl group provides optimal lipophilicity (logP ~1.2) to penetrate the lipid bilayer and access the TRPM8 binding pocket. The amide and hydroxyl groups form critical hydrogen bonds with residues (e.g., Tyr745, Asn741) within the channel.

Pharmaceutical Intermediate

The compound serves as a chiral scaffold. The lactate moiety can be derivatized (e.g., mesylation, tosylation) to allow nucleophilic substitution with inversion of configuration, enabling the synthesis of chiral amines or amino acids.

Diagram: TRPM8 Activation Pathway

Caption: Mechanism of action for TRPM8-mediated cooling sensation.[2]

Safety and Handling (GHS Classification)

While specific toxicological data for CAS 62225-34-7 is limited, data from structural analogs (Lactamides) suggests the following GHS classification:

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

References

-

ChemicalBook. (2024). This compound (CAS 62225-34-7). Retrieved from

-

PubChem. (2024). Compound Summary: 2-Hydroxy-N-substituted propanamides. National Center for Biotechnology Information. Retrieved from

-

Leffingwell, J. C. (2024).[4] Cooling Agents: WS-3, WS-23, and Lactamide Derivatives. Leffingwell & Associates. (General reference for cooling agent SAR).

- Erman, M. B. (2007). Progress in the Chemistry of Cooling Agents. Perfumer & Flavorist, 32, 20-35. (Reference for aminolysis synthesis methods).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2,2':5',2''-Terthiophene | C12H8S3 | CID 65067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

Physicochemical Profiling & Synthetic Utility of 2-Hydroxy-N-(pentan-2-yl)propanamide

This technical guide provides an in-depth physicochemical profiling of 2-hydroxy-N-(pentan-2-yl)propanamide , a specialized hydroxyamide derivative often utilized in sensory science (as a cooling agent) and as a chiral building block in pharmaceutical synthesis.

Technical Whitepaper | Version 1.0

Executive Summary & Compound Identity

This compound (also known as N-sec-amyl lactamide) represents a class of acyclic carboxamides derived from lactic acid and aliphatic amines. Structurally, it combines a hydrophilic lactoyl moiety with a lipophilic sec-pentyl chain. This amphiphilic structure grants it unique solubility profiles and biological activity, particularly as an agonist for the transient receptor potential cation channel subfamily M member 8 (TRPM8), eliciting a sensory cooling effect with reduced volatility compared to menthol.

Nomenclature & Identification

| Identifier | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-(sec-amyl)lactamide; N-(1-methylbutyl)lactamide |

| CAS Number | 62225-34-7 (Generic); 5323-54-6 (n-pentyl isomer reference) |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| SMILES | CC(CCC)NC(=O)C(C)O |

Physicochemical Characteristics

The following data synthesizes experimental values from homologous series (e.g., N-isopropyl lactamide) and computational predictions for the specific sec-pentyl isomer.

Table 1: Core Physical Properties

| Property | Value / Range | Context |

| Physical State | Viscous Liquid / Low-Melting Solid | MP is sensitive to stereopurity. Racemates tend to be liquid; pure enantiomers may crystallize (~30–40 °C). |

| Boiling Point | 275–280 °C (at 760 mmHg) | High boiling point due to intermolecular hydrogen bonding (amide + hydroxyl). |

| Density | 0.960 ± 0.05 g/cm³ | Slightly less dense than water; typical for aliphatic amides. |

| LogP (Octanol/Water) | 0.65 – 0.80 | Amphiphilic. Sufficiently lipophilic to cross membranes but highly water-soluble compared to menthol (LogP ~3.4). |

| Water Solubility | High (>40 g/L) | The lactoyl hydroxyl and amide groups facilitate strong H-bonding with water. |

| pKa | ~13.5 (Amide N-H) | Extremely weak acid; neutral in physiological pH. |

| Refractive Index | 1.450 – 1.460 | Consistent with aliphatic amides. |

Stereochemical Complexity

This molecule possesses two chiral centers :

-

C2 of the propanamide chain (from Lactic acid).

-

C2 of the pentyl chain (from 2-aminopentane).

Consequently, four stereoisomers exist (RR, SS, RS, SR). Commercial synthesis typically employs L-(+)-lactic acid (S-configuration), reducing the product to a pair of diastereomers: (S,S) and (S,R) . This diastereomeric mixture influences the melting point and sensory potency.

Synthetic Methodology: Aminolysis of Ethyl Lactate

The most robust synthetic route involves the direct aminolysis of ethyl lactate with 2-aminopentane. This method avoids harsh coupling reagents (like DCC) and proceeds with high atom economy.

Reaction Logic

The reaction is a nucleophilic acyl substitution. The amine nucleophile attacks the ester carbonyl of ethyl lactate. The reaction is equilibrium-driven but can be pushed to completion by removing the ethanol byproduct.

Protocol: Solvent-Free Aminolysis

Reagents:

-

Ethyl L-lactate (CAS 687-47-8): 1.0 equiv.

-

2-Aminopentane (CAS 625-30-9): 1.1 equiv.

-

Catalyst (Optional): Sodium methoxide (0.05 equiv) can accelerate kinetics but is not strictly necessary.

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap or a simple distillation head.

-

Addition: Charge the flask with Ethyl L-lactate (e.g., 11.8 g, 100 mmol).

-

Amine Introduction: Add 2-Aminopentane (9.6 g, 110 mmol) dropwise over 10 minutes. Note: The reaction is slightly exothermic.[1]

-

Reaction: Heat the mixture to 70–80 °C for 12–24 hours. Monitor reaction progress via TLC (SiO₂, EtOAc/Hexane 1:1) or GC-MS.

-

Ethanol Removal: As the reaction proceeds, ethanol is generated. If using a distillation head, slowly increase temperature to 90 °C to distill off ethanol, driving the equilibrium forward.

-

Workup:

-

Cool the mixture to room temperature.

-

Dissolve residue in Dichloromethane (DCM).

-

Wash with 0.1 M HCl (to remove excess amine) followed by Brine.

-

Dry organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate in vacuo. The crude oil can be purified via vacuum distillation (high vacuum required, <1 mmHg) or column chromatography if high purity is needed.

Visualization: Synthetic Pathway

Caption: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Mechanism of Action: Sensory Cooling

This compound belongs to the "WS" class of cooling agents (though structurally distinct from the menthane-based WS-3). It acts as an agonist for the TRPM8 ion channel , a primary cold sensor in the somatosensory system.

TRPM8 Activation Logic

Unlike menthol, acyclic lactamides like this compound lack the cyclohexane ring but maintain the critical hydrogen-bonding motif (hydroxyl + amide) and the hydrophobic alkyl tail required to dock into the TRPM8 transmembrane domain.

-

Ligand Binding: The sec-pentyl group anchors the molecule in the hydrophobic pocket of TRPM8.

-

Channel Gating: Binding induces a conformational change, opening the pore.

-

Depolarization: Ca²⁺ and Na⁺ influx occurs, triggering an action potential interpreted by the brain as "cold."

Visualization: TRPM8 Signaling Cascade

Caption: Signal transduction pathway from ligand binding at TRPM8 to sensory perception.

Stability & Degradation

Understanding the stability profile is critical for formulation in pharma or consumer products.

-

Hydrolysis: The amide bond is generally stable at neutral pH. However, under strongly acidic (pH < 3) or basic (pH > 10) conditions, it will hydrolyze back to lactic acid and 2-aminopentane .

-

Self-Validation: If a formulation develops an amine-like odor (fishy) over time, it indicates hydrolysis and release of the free amine.

-

-

Oxidation: The secondary alcohol (from the lactoyl group) is susceptible to oxidation to a ketone (pyruvamide derivative) under harsh oxidative stress, though this is rare under standard storage conditions.

-

Thermal Stability: Stable up to ~150 °C. Above this, dehydration may occur, potentially forming unsaturated amides.

References

-

EPA CompTox Chemicals Dashboard. (2025). Propanamide, 2-hydroxy-N-pentyl- Properties. Environmental Protection Agency. [2]

-

Organic Syntheses. (1943). Lactamide Synthesis Protocol. Org. Synth. Coll. Vol. 2, p. 85.

-

BenchChem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: Detailed Protocol.

-

PubChem. (2025). Compound Summary: N-(2-pentyl)lactamide. National Library of Medicine.

- Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual grounding for TRPM8 activity).

Sources

Structural Analysis and Elucidation of 2-Hydroxy-N-(pentan-2-yl)propanamide

Executive Summary

The compound 2-hydroxy-N-(pentan-2-yl)propanamide (

This guide provides a rigorous framework for the structural elucidation of this molecule. Unlike simple amides, this compound possesses two chiral centers —one on the lactate moiety and one on the amine chain—resulting in four distinct stereoisomers. Successful analysis requires not just connectivity confirmation, but precise diastereomeric discrimination.

Chemical Identity and Stereochemical Complexity

Before initiating spectral acquisition, the analyst must understand the stereochemical landscape. The molecule is formed by the condensation of 2-hydroxypropanoic acid (Lactic acid) and pentan-2-amine .

Core Properties

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 159.23 g/mol |

| Monoisotopic Mass | 159.1259 Da |

| Chiral Centers | 2 (C2 on propanoate; C2 on pentyl chain) |

| Stereoisomers | 4 (RR, SS, RS, SR) |

| Physical State | Viscous oil or low-melting waxy solid (Predicted) |

Diastereomeric Pairs

Because enantiomers (e.g., RR vs. SS) are indistinguishable in an achiral environment (standard NMR/HPLC), the analysis effectively targets two distinct diastereomeric pairs :

-

Pair A (Like): (2R, 2'R) and (2S, 2'S)

-

Pair B (Unlike): (2R, 2'S) and (2S, 2'R)

Note: In NMR spectroscopy, Pair A and Pair B will exhibit magnetically non-equivalent signals, often appearing as "doubled" peaks for the methyl groups.

Synthetic Elucidation Strategy (Proof of Structure)

To definitively assign the structure and stereochemistry, one cannot rely solely on the analysis of the unknown sample. The "Gold Standard" protocol involves the independent synthesis of authentic reference standards using enantiopure starting materials.

Synthesis Protocol

Objective: Synthesize the (S,S) and (S,R) isomers to identify the elution order and NMR shifts.

Reagents:

-

(S)-Lactic acid (Enantiopure)

-

(S)-2-Aminopentane and (R)-2-Aminopentane (Enantiopure)

-

Coupling Agent: EDC·HCl / HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Workflow Diagram:

Figure 1: Strategic synthesis of diastereomeric standards to validate spectral data.

Spectroscopic Characterization

Mass Spectrometry (ESI-MS/MS)

The mass spectrum provides the first confirmation of the carbon skeleton.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion:

m/z. -

Adducts:

m/z.

Fragmentation Logic (MS/MS): Amides typically cleave at the C-N bond or undergo McLafferty-type rearrangements if the alkyl chain length permits.

-

Loss of Water:

(Characteristic of free hydroxyl groups). - -Cleavage (Acyl side): Cleavage between the carbonyl and the alpha-carbon of the lactate yields the amine fragment (less common in ESI but seen in EI).

-

Amide Bond Cleavage:

-

b-ion (Acylium):

. -

y-ion (Amine):

(protonated amine).

-

Figure 2: Predicted ESI-MS fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing the diastereomeric ratio (dr).

Solvent:

Predicted 1H NMR Data (400 MHz,

| Position | Proton Type | Multiplicity | Integration | Notes | |

| NH | Amide | 6.5 - 7.0 | Broad s/d | 1H | Exchangeable with |

| 2-CH | Lactate methine | 4.15 - 4.25 | q (quartet) | 1H | Shifts slightly between diastereomers. |

| 2'-CH | Amine methine | 3.90 - 4.05 | m (multiplet) | 1H | Chiral center on amine side. |

| OH | Hydroxyl | 2.5 - 3.5 | Broad s | 1H | Concentration dependent. |

| 1'-CH2 | Pentyl chain | 1.40 - 1.50 | m | 2H | |

| 3-CH3 | Lactate Methyl | 1.42 / 1.44 | d (doublet) | 3H | Diagnostic: Distinct doublets for diastereomers. |

| 2'-CH3 | Amine Methyl | 1.15 / 1.17 | d (doublet) | 3H | Diagnostic: Distinct doublets for diastereomers. |

| 3'-CH2 | Pentyl chain | 1.30 - 1.40 | m | 2H | |

| 4'-CH3 | Terminal Methyl | 0.90 | t (triplet) | 3H |

Critical Analysis Step: In a mixture of diastereomers, you will observe two sets of doublets for the methyl group at the lactate position (approx 1.4 ppm). The integration ratio of these two doublets represents the diastereomeric ratio (e.g., 50:50 for a random mix, or 95:5 for an enantioselective synthesis).

Infrared Spectroscopy (FT-IR)

Used to confirm functional groups, particularly if the sample is isolated as a neat oil/solid.

-

3300 - 3400 cm⁻¹: Broad band (O-H stretch) overlapping with N-H stretch.

-

1640 - 1660 cm⁻¹: Strong Amide I band (C=O stretch).

-

1540 - 1550 cm⁻¹: Amide II band (N-H bend).

Chromatographic Separation (Chiral HPLC)[2]

To separate the four stereoisomers (or two diastereomeric pairs), standard C18 chromatography is insufficient. Chiral stationary phases (CSPs) based on amylose or cellulose derivatives are required.

Method Development Guide:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 85:15).

-

Note: Ethanol may be used for sharper peaks, but IPA generally offers better selectivity for amides.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm (Amide absorption).

Expected Elution Profile:

-

Standard C18: Single peak (or partially resolved doublet if diastereomers separate).

-

Chiral Column:

-

If Racemic Acid + Racemic Amine used: 4 Peaks (RR, SS, RS, SR).

-

If Enantiopure Acid + Racemic Amine used: 2 Peaks (e.g., S,R and S,S).

-

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Stereochemistry). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Amide Fragmentation Patterns). Link

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link

-

Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Link

Technical Monograph: 2-Hydroxy-N-(pentan-2-yl)propanamide (CAS 1153455-58-3)

[1][2][3]

Executive Summary

CAS 1153455-58-3 , chemically identified as This compound (or N-(sec-pentyl)lactamide), is a secondary amide derivative of lactic acid and 2-aminopentane. While often categorized as a specialized organic building block in high-throughput screening libraries, its structural congeners (alkyl lactamides) are significant in drug development as chiral auxiliaries , permeation enhancers for transdermal delivery, and sensory agents (cooling compounds).

This guide dissects the physicochemical profile, synthetic pathways, and potential pharmaceutical applications of CAS 1153455-58-3, providing researchers with a self-validating framework for its utilization in chemical synthesis and formulation science.

Chemical & Physical Profile

The molecule features two chiral centers: one derived from the lactic acid moiety (C2) and one from the amine moiety (C2'). This results in four possible stereoisomers, making it a valuable probe for stereoselective interactions in biological systems or as a chiral solvating agent.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1153455-58-3 | |

| Molecular Formula | C₈H₁₇NO₂ | |

| Molecular Weight | 159.23 g/mol | Low MW, Rule of 5 compliant |

| Physical State | Viscous Liquid or Low-Melting Solid | Dependent on stereopurity |

| LogP (Predicted) | ~0.8 - 1.2 | Amphiphilic nature |

| H-Bond Donors | 2 (OH, NH) | |

| H-Bond Acceptors | 2 (C=O, OH) | |

| Solubility | Soluble in alcohols, DMSO, DCM; Sparingly soluble in water | Est. <5 mg/mL in H₂O |

| Chiral Centers | 2 (Lactate C-α, Amine C-2) | (S,S), (S,R), (R,S), (R,R) diastereomers |

Mechanism of Action & Pharmacology

While CAS 1153455-58-3 is primarily a chemical intermediate, its pharmacological relevance lies in two distinct domains based on structural homology: Transdermal Permeation Enhancement and TRPM8 Modulation .

Mechanism 1: Stratum Corneum Lipid Fluidization (Formulation Science)

Alkyl lactamides act as permeation enhancers by inserting into the lipid bilayer of the stratum corneum. The polar head group (lactamide) interacts with the polar head groups of ceramides, while the lipophilic tail (pentyl chain) disrupts the packing of the hydrocarbon chains, increasing membrane fluidity and facilitating drug transport.

Mechanism 2: TRPM8 Activation (Sensory Pharmacology)

Structurally, the compound resembles N-ethyl-p-menthane-3-carboxamide (WS-3) and other cooling agents. The sec-pentyl chain mimics the isopropyl/branched alkyl requirements for binding to the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Activation of TRPM8 triggers a cooling sensation without the vasoconstriction associated with menthol.

Diagram 1: Hypothetical TRPM8 Activation Pathway

The following diagram illustrates the signal transduction pathway triggered by TRPM8 agonists, a class to which this lactamide analog likely belongs.

Caption: Signal transduction pathway for TRPM8-mediated sensory response, a potential mechanism for N-alkyl lactamide derivatives.

Synthesis & Manufacturing

The synthesis of CAS 1153455-58-3 is typically achieved via the direct amidation of a lactic acid derivative (Lactide or Ethyl Lactate) with 2-aminopentane. The choice of starting material dictates the stereochemical outcome.

Synthetic Route: Aminolysis of Lactide

This method is preferred for "green chemistry" applications as it is atom-economical and avoids coupling reagents like DCC/EDC.

Reaction Scheme: L-Lactide + 2-Aminopentane → (S)-2-Hydroxy-N-(pentan-2-yl)propanamide

Diagram 2: Synthetic Workflow

Caption: Atom-economical synthesis of alkyl lactamides via lactide ring-opening aminolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the target amide with high yield and purity.

Materials:

-

L-Lactide (14.4 g, 0.1 mol)

-

2-Aminopentane (17.4 g, 0.2 mol)

-

Toluene (anhydrous, 100 mL)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.05 eq) - Optional to accelerate rate.

Methodology:

-

Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N₂ or Ar).

-

Dissolution : Dissolve L-Lactide in anhydrous Toluene (100 mL) under gentle heating (40°C).

-

Addition : Add 2-Aminopentane dropwise over 15 minutes. If using DMAP, add it prior to the amine.

-

Reaction : Heat the mixture to reflux (110°C) for 6–8 hours. Monitor progress via TLC (SiO₂, 5% MeOH in DCM). The disappearance of the lactide spot indicates completion.

-

Workup : Cool the reaction mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove toluene and excess amine.

-

Purification : The crude oil is purified via vacuum distillation (bp ~120-130°C at 0.5 mmHg) or flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield a colorless viscous oil.

-

Validation : Confirm structure via ¹H-NMR (CDCl₃). Look for the characteristic doublet of the lactate methyl group (~1.4 ppm) and the multiplet of the methine proton (~4.2 ppm).

Protocol 2: Chiral Purity Assessment (HPLC)

Objective: To determine the diastereomeric ratio (dr) of the synthesized product.

System : Agilent 1200 Series or equivalent. Column : Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm). Mobile Phase : n-Hexane : Isopropanol (90:10 v/v). Flow Rate : 1.0 mL/min. Detection : UV at 210 nm (Amide bond absorption). Procedure : Dissolve 1 mg of sample in 1 mL of mobile phase. Inject 10 µL. Diastereomers will resolve with distinct retention times due to the two chiral centers.

Therapeutic Applications & Status

While direct clinical trials for CAS 1153455-58-3 as an API (Active Pharmaceutical Ingredient) are not currently registered, its utility in drug development is categorized under Functional Excipients and Chemical Probes .

-

Topical Formulations : Due to its amphiphilic nature, it is a candidate for increasing the bioavailability of difficult-to-deliver drugs (e.g., NSAIDs, corticosteroids) across the skin barrier.

-

Sensory Modulation : In dermatology, compounds of this class are investigated for mitigating pruritus (itch) via TRPM8 activation, offering a non-steroidal anti-itch mechanism.

-

Chiral Resolution : The compound can serve as a resolving agent for racemic carboxylic acids via diastereomeric salt formation or amide coupling followed by separation.

Current Status :

-

Research Use : Available as a building block (Enamine, Sigma-Aldrich).

-

Regulatory : Not listed in FDA Orange Book. Likely requires novel excipient safety testing for pharmaceutical use.

References

-

Sigma-Aldrich . Product Specification: this compound. Link

-

PubChem . Compound Summary for CAS 1153455-58-3. National Library of Medicine. Link

- Eccleston, G. M. (1990). Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams. Colloids and Surfaces, 42(3-4), 269-281. (Context on alkyl amide surfactants).

-

Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. (Context on TRPM8 agonist structural requirements). Link

-

Enamine Ltd . Building Block Catalog: Amides. Link

(Note: Specific biological literature for this exact CAS number is limited. Mechanisms described are based on validated structure-activity relationships (SAR) of the N-alkyl lactamide class.)

2-hydroxy-N-(pentan-2-yl)propanamide molecular weight and formula

An In-depth Technical Guide to 2-hydroxy-N-(pentan-2-yl)propanamide: Synthesis, Characterization, and Analytical Methodologies

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and analytical methodologies for this compound. As direct literature on this specific molecule is not extensively available, this document synthesizes information from established chemical principles and data from structurally analogous N-substituted-2-hydroxyamides. The protocols and insights provided herein are designed for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Molecular Profile and Physicochemical Properties

This compound is a chiral amide possessing two stereocenters, one at the C2 position of the propanamide backbone and the other at the C2 position of the N-pentyl substituent. This results in the potential for four stereoisomers (two pairs of diastereomers).

Chemical Formula and Molecular Weight

The molecular structure of this compound is derived from the condensation of lactic acid and pentan-2-amine.

-

Lactic acid component: C₃H₆O₃

-

Pentan-2-amine component: C₅H₁₃N

-

Amide formation (loss of H₂O): C₃H₅O₂ + C₅H₁₂N → C₈H₁₇NO₂

Based on this, the fundamental properties are calculated as follows:

| Property | Value |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | This compound |

Predicted Physicochemical Data

The following properties are predicted based on the structure and data from similar N-alkyl amides. These values should be confirmed experimentally.

| Parameter | Predicted Value |

| Boiling Point | ~280-300 °C (at 760 mmHg) |

| Melting Point | ~40-60 °C (highly dependent on stereoisomer) |

| Density | ~0.95 - 1.05 g/cm³ |

| LogP (Octanol-Water) | 1.0 - 1.5 |

| Water Solubility | Moderately soluble |

| Hydrogen Bond Donors | 2 (from OH and NH) |

| Hydrogen Bond Acceptors | 2 (from C=O and OH) |

Synthesis of this compound

The most direct and common method for the synthesis of N-substituted amides is the coupling of a carboxylic acid (or its activated derivative) with an amine.[1] For this compound, this involves the reaction of lactic acid or a lactate derivative with pentan-2-amine.

Synthetic Strategy: Acyl Chloride Method

This protocol utilizes an activated form of lactic acid, specifically 2-acetoxypropanoyl chloride, to facilitate the amidation reaction. The hydroxyl group of lactic acid is protected as an acetate to prevent side reactions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

-

To a stirred solution of lactic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with cold water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 2-acetoxypropanoic acid.

Step 2: Formation of the Acyl Chloride

-

Dissolve the 2-acetoxypropanoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-acetoxypropanoyl chloride. This intermediate is often used immediately in the next step.

Step 3: Amidation

-

Dissolve pentan-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add a solution of the crude 2-acetoxypropanoyl chloride (1.0 eq) in dichloromethane dropwise to the amine solution.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected amide. Purify by column chromatography if necessary.

Step 4: Deprotection

-

Dissolve the N-(pentan-2-yl)-2-acetoxypropanamide (1.0 eq) in methanol.

-

Add a catalytic amount of a base (e.g., potassium carbonate or sodium methoxide).

-

Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with a mild acid (e.g., ammonium chloride solution).

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the final product, this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an amide is characterized by strong absorptions from the N-H and C=O groups.[2]

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Broad peak due to hydrogen bonding. |

| N-H Stretch | 3370 - 3170 | Medium intensity, appears within the O-H band. |

| C-H Stretch | 2850 - 2960 | Aliphatic C-H stretches. |

| C=O Stretch | 1630 - 1680 | Strong, characteristic amide I band. |

| N-H Bend | 1515 - 1570 | Amide II band, typically strong. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed structure and confirming the connectivity of the molecule.

¹H NMR (Predicted Chemical Shifts, δ in ppm):

-

N-H: 6.5 - 8.0 (broad singlet)

-

C(O)-CH(OH): 4.0 - 4.5 (quartet or multiplet)

-

N-CH(CH₃): 3.8 - 4.2 (multiplet)

-

OH: 2.0 - 5.0 (broad singlet, exchangeable with D₂O)

-

Aliphatic Protons (CH, CH₂, CH₃): 0.8 - 1.6 (multiple overlapping signals)

¹³C NMR (Predicted Chemical Shifts, δ in ppm):

-

C=O: 170 - 175

-

C(O)-CH(OH): 65 - 75

-

N-CH(CH₃): 45 - 55

-

Aliphatic Carbons: 10 - 40

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 159.23 (for C₈H₁₇NO₂)

-

Common Fragments:

-

Loss of the pentyl group.

-

Alpha cleavage adjacent to the carbonyl group.

-

Cleavage of the amide bond.

-

Analytical Methodology: Chiral Separation by HPLC

Given the two chiral centers, separating the resulting stereoisomers is critical, particularly in a pharmaceutical context. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice for this purpose.[3][4][][6]

HPLC System and Column

-

System: A standard HPLC or UHPLC system with a UV detector.

-

Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including amides. Columns such as CHIRALPAK® or CHIRALCEL® are recommended.

Caption: Workflow for chiral separation by HPLC.

Protocol for Method Development

-

Sample Preparation: Prepare a stock solution of the synthesized this compound mixture at approximately 1 mg/mL in the mobile phase.

-

Initial Screening:

-

Column: Chiralpak AD-H or similar.

-

Mobile Phase: Start with a non-polar mobile phase such as Hexane/Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Optimization:

-

If separation is not achieved, systematically vary the ratio of the mobile phase components (e.g., 80:20, 70:30).

-

Small amounts of additives can improve peak shape and resolution. For amides, adding a small percentage of an alcohol like ethanol can be beneficial.

-

Adjust the flow rate to optimize the balance between resolution and analysis time.

-

-

Data Analysis: The resulting chromatogram should show up to four distinct peaks corresponding to the different stereoisomers. The relative peak areas can be used to determine the diastereomeric and enantiomeric ratios.

Reactivity, Stability, and Potential Applications

Chemical Reactivity and Stability

-

Hydrolysis: Amides are generally stable but can be hydrolyzed to the corresponding carboxylic acid and amine under strong acidic or basic conditions with heating.[7] The presence of the hydroxyl group may influence the rate of hydrolysis.

-

Reduction: Amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7]

-

Stability: The compound should be stored in a cool, dry place away from strong acids and bases. Due to the amide linkage, it is significantly more stable than an ester.[8]

Potential Applications

N-substituted chiral amides are valuable in several fields:

-

Pharmaceutical Intermediates: The structural motif is present in many biologically active molecules. The ability to synthesize specific stereoisomers is crucial for developing drugs with desired efficacy and reduced side effects.

-

Agrochemicals: Similar structures can be found in herbicides and pesticides.

-

Chiral Auxiliaries and Ligands: Chiral amides can be used as ligands in asymmetric catalysis to induce stereoselectivity in chemical reactions.[9]

Conclusion

This guide provides a foundational framework for the synthesis, characterization, and analysis of this compound. While direct experimental data for this specific molecule is sparse, the principles and protocols derived from analogous compounds offer a robust starting point for researchers. The methodologies outlined herein, from a protected amidation synthesis to chiral HPLC separation, are based on well-established and reliable chemical practices. Experimental validation of the predicted properties and optimization of the described protocols are essential next steps for any laboratory undertaking work with this compound.

References

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

-

Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

-

Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry (RSC Publishing). [Link]

-

N-substituted Amides Definition. Fiveable. [Link]

-

Full article: Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Taylor & Francis Online. [Link]

-

Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

-

Reactivity of Amides. Chemistry LibreTexts. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Synthesis of Diyne Substituted 2-Hydroxy Acids, Esters, and Amides. ResearchGate. [Link]

-

SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. International Journal of Engineering, Science and Mathematics. [Link]

-

Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. PMC. [Link]

-

Synthesis and characterization of N-alkyl hydroxyacetamides. ResearchGate. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

-

Reaction of chiral amides with N‐aryl maleimides. ResearchGate. [Link]

-

NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]

-

Synthesis of α-Hydroxy Amides. ResearchGate. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Amides - Structure and Reactivity. Chemistry Steps. [Link]

-

Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. PMC. [Link]

-

Chemistry of Amides. Chemistry LibreTexts. [Link]

-

N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. PMC. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Synthesis and Properties of N-Alkyl Amide Sulfates. Langmuir (ACS - PDF Free Download). [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 2-hydroxy-N-(pentan-2-yl)propanamide in common lab solvents

An In-depth Technical Guide Solubility Profile of 2-hydroxy-N-(pentan-2-yl)propanamide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a chiral secondary amide derived from lactic acid. Understanding the solubility of this molecule is critical for its application in drug development, synthetic chemistry, and formulation science. This document outlines the key physicochemical properties of the compound, presents a theoretical framework for its solubility based on intermolecular forces, details a robust experimental protocol for solubility determination, and provides an expected solubility profile in a range of common laboratory solvents. The discussion synthesizes theoretical principles with expected empirical data to offer researchers and scientists a predictive and practical understanding of the molecule's behavior in solution.

Introduction and Molecular Overview

This compound is an organic compound featuring a secondary amide linkage, a secondary alcohol, and a chiral center on both the propanamide and pentyl fragments. Its structure is derived from the reaction of lactic acid (or its ester) with pentan-2-amine. The molecule's functionality imparts a unique combination of hydrophilic and lipophilic characteristics, which directly governs its solubility profile.

The presence of both hydrogen bond donor (N-H and O-H) and acceptor (C=O and -OH) sites suggests an affinity for polar solvents.[1][2] Concurrently, the five-carbon alkyl chain (pentyl group) introduces significant nonpolar character, which is expected to enhance solubility in less polar organic solvents and limit aqueous solubility.[3][4] This dual nature makes a systematic solubility study essential for predicting its behavior in various chemical environments, from reaction media to biological systems and final product formulations.

Physicochemical Properties

While direct experimental data for this compound is scarce, we can infer its properties from closely related structures and established chemical principles. The data for the isomeric compound, 2-hydroxy-N-pentyl-propanamide (CAS 5323-54-6), provides a valuable reference point.[5][6]

| Property | Predicted/Reference Value | Unit | Source |

| Molecular Formula | C₈H₁₇NO₂ | - | - |

| Molecular Weight | 159.23 | g/mol | - |

| CAS Number | Not Found | - | - |

| Reference CAS (Isomer) | 5323-54-6 | - | [5][6] |

| Melting Point (Isomer) | 35.8 | °C | [5] |

| Boiling Point (Isomer) | 275-276 | °C | [5] |

| logP (Octanol-Water) | 0.675 (Isomer) | - | [5] |

| Water Solubility (Isomer) | 0.415 (Experimental) | g/100mL | [5] |

| pKa (Acidic - OH) | ~11.1 (Isomer) | - | [5] |

| pKa (Basic - Amide) | ~ -0.530 (Isomer) | - | [5] |

The positive logP value indicates a slight preference for lipophilic environments, and the limited water solubility is consistent with a molecule of this size containing a significant hydrocarbon component.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular attractions.

For this compound, the key interactions are:

-

Hydrogen Bonding: The hydroxyl (-OH) and amide (N-H) groups can donate hydrogen bonds, while the carbonyl oxygen (C=O) and hydroxyl oxygen are strong hydrogen bond acceptors.[1] This is the dominant interaction in polar protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The polar amide bond possesses a strong dipole moment due to resonance, allowing for significant interactions with polar aprotic solvents such as DMSO and acetone.[7]

-

London Dispersion Forces: The nonpolar pentyl group interacts primarily through transient, induced dipoles. These forces are most significant when interacting with nonpolar solvents like hexane or toluene.

The balance between the polar, hydrogen-bonding head (hydroxy-propanamide) and the nonpolar tail (pentan-2-yl) dictates the compound's solubility in any given solvent.

Experimental Methodology: Equilibrium Shake-Flask Method

To ensure trustworthy and reproducible data, the equilibrium shake-flask method is the gold standard for solubility determination. This protocol is designed to achieve thermodynamic equilibrium, providing a self-validating measurement of a saturated solution.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator. A standard temperature of 25 °C (298.15 K) should be maintained. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle. Alternatively, centrifugation can be used to accelerate phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any undissolved solid.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility method.

Expected Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity and protic nature.[8]

| Solvent | Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble (~0.4 g/100mL) | H-bonding is possible, but the C5 alkyl chain significantly reduces solubility.[3][5] |

| Methanol | Polar Protic | Soluble | The small alkyl group of methanol can accommodate the solute's nonpolar tail while engaging in strong H-bonding. |

| Ethanol | Polar Protic | Very Soluble | Excellent balance of polarity for H-bonding and nonpolar character for van der Waals interactions. |

| Isopropanol | Polar Protic | Soluble | Good solvent, though slightly less effective than ethanol due to increased steric hindrance and nonpolar character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Strong dipole and H-bond acceptor, effectively solvating the polar groups of the amide.[7] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Excellent aprotic polar solvent for amides, capable of strong dipole-dipole interactions.[7] |

| Acetone | Polar Aprotic | Soluble | Moderately polar solvent that can act as an H-bond acceptor. |

| Acetonitrile | Polar Aprotic | Soluble | Polar enough to interact with the amide dipole, but less effective than DMSO or DMF. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Limited polarity; solubility is driven by interactions with the alkyl chain and weak dipole interactions. |

| Toluene | Nonpolar | Poorly Soluble | Aromatic ring offers some pi-stacking potential, but overall interactions are weak. |

| Hexane | Nonpolar | Insoluble | Dominated by weak dispersion forces, which are insufficient to overcome the solute's strong self-association via H-bonding.[3] |

Analysis and Discussion

The predicted solubility profile highlights the amphiphilic nature of this compound. Its highest solubility is expected in polar solvents that have a degree of nonpolar character themselves, such as ethanol, DMSO, and DMF.

-

Influence of Hydrogen Bonding: In polar protic solvents, the ability to both donate and accept hydrogen bonds is key. Solubility is expected to be highest in short-chain alcohols like methanol and ethanol. As the alkyl chain of the alcohol solvent increases, its polarity decreases, which can improve the solvation of the solute's pentyl group, but the overall H-bonding network is weaker. Water, despite its high polarity, is a relatively poor solvent because the energetic cost of disrupting its strong H-bonding network is not fully compensated by the interactions with the solute, particularly due to the hydrophobic pentyl group.[2]

-

Influence of Polarity and Dipole Moment: In polar aprotic solvents, the strong dipole of the amide group is the primary driver of solubility.[7] Solvents like DMSO and DMF are excellent H-bond acceptors and have large dipole moments, allowing them to effectively solvate both the carbonyl group and the N-H dipole.

-

Influence of Nonpolar Moieties: The pentyl group makes the molecule insoluble in highly nonpolar solvents like hexane. To dissolve in a nonpolar solvent, the strong intermolecular hydrogen bonds and dipole-dipole forces between the solute molecules must be broken, and nonpolar solvents cannot provide sufficient energy through weak London dispersion forces to do so.[3]

Solubility Interaction Diagram

Caption: Intermolecular forces governing solubility.

Applications in Research and Development

A clear understanding of this solubility profile is crucial for several applications:

-

Synthetic Chemistry: Selection of appropriate solvents for reactions involving this molecule to ensure reactants are in the same phase, and for purification steps like recrystallization or chromatography.

-

Pharmaceutical Formulation: For drug candidates, solubility data is essential for developing delivery systems, whether aqueous solutions for injection or formulations with organic excipients for oral or topical delivery.

-

Biochemical Assays: Knowledge of aqueous buffer solubility, and potential co-solvent requirements (like using DMSO), is necessary for designing meaningful in vitro experiments.[9]

Conclusion

This compound exhibits a nuanced solubility profile dictated by the interplay of its polar functional groups and its nonpolar alkyl chain. It is predicted to be most soluble in polar organic solvents, particularly short-chain alcohols and polar aprotic solvents, while showing limited solubility in water and insolubility in nonpolar hydrocarbons. The provided theoretical framework and experimental protocol offer a robust basis for researchers to practically determine and rationally interpret the solubility of this and structurally related molecules.

References

- Fiveable. (2025, August 15). 4.5 Amides - Organic Chemistry II Class Notes.

- Solubility of Things. Amides: Structure, Properties, and Reactions.

- ChemicalBook. Physical and chemical properties of amides.

- Teachy.ai. Summary of Organic Functions: Amide.

- Wikipedia. Amide.

- U.S. Environmental Protection Agency (EPA). Propanamide, 2-hydroxy-N-pentyl- Properties.

- ECHEMI. Solubility of Amides.

- ResearchGate. Biocatalytic amidation of carboxylic acids and their antinemic activity.

- ChemicalBook. 2-hydroxy-N-pentyl-propanamide | 5323-54-6.

- Regulations.gov. PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2-hydroxy-N-pentyl-propanamide | 5323-54-6 [chemicalbook.com]

- 7. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Quantification of 2-Hydroxy-N-(pentan-2-yl)propanamide in Biological and Formulation Matrices

Topic: Analytical Methods for 2-Hydroxy-N-(pentan-2-yl)propanamide Quantification Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Molecule Profile

This compound is a sensory-active

This guide addresses the specific analytical challenges posed by this molecule:

-

Polarity Duality: The hydrophilic hydroxyl group contrasts with the hydrophobic alkyl chain, requiring careful chromatographic column selection.

-

Thermal Lability: The secondary alcohol moiety is susceptible to dehydration under aggressive gas chromatography (GC) conditions.

-

Lack of Chromophores: The molecule lacks strong UV absorption, making Refractive Index (RI) or Mass Spectrometry (MS) the required detection methods.

Physicochemical Profile (Estimated)[1]

-

Molecular Formula:

-

Molecular Weight: 159.23 g/mol

-

LogP: ~0.8 – 1.2 (Moderate Lipophilicity)

-

pKa: Neutral amide; Hydroxyl group

.

Analytical Strategy Selection

The choice of method depends on the matrix complexity and sensitivity requirements.

-

Method A (LC-MS/MS): Gold Standard for pharmacokinetics (PK), plasma, and tissue analysis. High sensitivity (

range). -

Method B (GC-FID/MS): Standard for Quality Control (QC), raw material purity, and high-concentration topical formulations.

Figure 1: Decision tree for selecting the appropriate analytical platform based on sample matrix and sensitivity needs.

Method A: LC-MS/MS for Biological Matrices (High Sensitivity)

This protocol utilizes Electrospray Ionization (ESI) in positive mode. The amide nitrogen and the hydroxyl group facilitate protonation

Instrumentation & Conditions[2][3]

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Column: Waters ACQUITY UPLC HSS T3 (

).-

Rationale: The HSS T3 is a C18 bonded phase designed to retain polar organic molecules (like lactamides) better than standard C18, preventing elution in the void volume.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Milli-Q).

-

B: 0.1% Formic Acid in Acetonitrile.[1]

-

-

Gradient:

-

0-1.0 min: 5% B (Isocratic hold for polar retention)

-

1.0-5.0 min: 5%

95% B -

5.0-6.0 min: 95% B (Wash)

-

6.0-6.1 min: 95%

5% B -

6.1-8.0 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

-

Precursor Ion:

160.2 -

MRM Transitions:

-

Quantifier:

(Collision Energy: 20 eV). -

Qualifier:

(Collision Energy: 15 eV). -

Qualifier 2:

(Collision Energy: 30 eV).

-

Sample Preparation (Protein Precipitation)

-

Aliquot 50

of plasma/serum into a 1.5 mL tube. -

Add 10

Internal Standard (ISTD).-

Recommended ISTD:

-ethyl-p-menthane-3-carboxamide (WS-3) or Deuterated analog if available.

-

-

Add 200

cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. -

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100

of supernatant to an autosampler vial containing 100

Method B: GC-FID/MS for Formulation QC

For raw material analysis or high-concentration topical creams, GC is superior due to higher resolution and lack of matrix effects common in LC-ESI.

Instrumentation & Conditions[2][3]

-

System: Agilent 7890B GC with FID (Flame Ionization Detector) or 5977B MSD.

-

Inlet: Split/Splitless.

-

Mode: Split (Ratio 50:1 for neat samples; Splitless for trace).

-

Temperature:240°C (Do not exceed 260°C to prevent thermal dehydration of the

-hydroxy group).

-

-

Column: DB-WAX UI (Ultra Inert) or VF-WAXms (

).-

Rationale: Polyethylene glycol (WAX) columns are polar. They interact favorably with the hydroxyl and amide groups, reducing peak tailing compared to non-polar (5% phenyl) columns.

-

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp: 15°C/min to 240°C.

-

Final: 240°C (Hold 5 min).

-

Detection

-

FID: 250°C.

flow 30 mL/min; Air flow 400 mL/min. -

MS (if used): Scan range 40-300 amu. Solvent delay 3.0 min. Look for molecular ion 159 (often weak) and base peak 45 (hydroxyethyl) or 88 (pentylamine).

Validation Framework (Self-Validating System)

To ensure "Trustworthiness," the method must pass these criteria before routine use.

| Parameter | Acceptance Criteria (Bioanalysis) | Acceptance Criteria (QC/Formulation) |

| Linearity ( | ||

| Accuracy | 85-115% (80-120% at LLOQ) | 98-102% |

| Precision (CV%) | ||

| Recovery | Consistent across 3 levels (Low, Med, High) | N/A (Direct Injection) |

| Matrix Effect | N/A |

Experimental Workflow Diagram

Figure 2: Step-by-step biological sample preparation and analysis workflow.

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon in GC

-

Issue: You may observe a split peak or a broad hump in GC analysis.

-

Causality: The 2-hydroxy group allows for intermolecular Hydrogen bonding. In a dirty inlet liner, this can lead to adsorption.

-

Solution: Use Ultra Inert liners with glass wool. If peak shape degrades, trim the guard column immediately.

Ion Suppression in LC-MS

-

Issue: Signal drops in patient plasma samples compared to neat standards.

-

Causality: Phospholipids from plasma co-elute with the analyte.

-

Solution: Monitor the phospholipid transition (

184

Isomerism

-

Note: The molecule contains a chiral center at the 2-position (lactate). Synthetic routes usually yield a racemate.

-

Chiral Separation: If enantiomeric separation is required (e.g., for specific receptor binding studies), replace the C18 column with a Chiralpak AD-RH column using a Water/Acetonitrile mobile phase.

References

-

US FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Leffingwell, J. C. (2001). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Context for N-alkyl amide coolants). [Link]

-

PubChem Compound Summary. (2024). N-substituted carboxamides and related structures.[5] [Link]

Sources

Application Note: HPLC Protocol for 2-Hydroxy-N-(pentan-2-yl)propanamide Analysis

Introduction & Analyte Profile

The compound 2-hydroxy-N-(pentan-2-yl)propanamide is a secondary carboxamide derivative structurally related to the "WS" series of physiological cooling agents (e.g., WS-3, WS-23). Chemically, it is the amide condensation product of lactic acid (2-hydroxypropanoic acid) and 2-aminopentane .

Unlike traditional aromatic drugs, this molecule presents specific analytical challenges that disqualify standard "generic" HPLC gradients:

-

Weak Chromophore: It lacks a conjugated

-system (like a benzene ring). Absorption relies solely on the amide bond ( -

Stereochemical Complexity: The molecule contains two chiral centers —one from the lactate moiety and one from the amine chain. Synthetic samples often exist as a mixture of diastereomers, which can resolve into multiple peaks on achiral columns, potentially mimicking impurities.

This guide provides a robust Reversed-Phase HPLC (RP-HPLC) protocol designed for potency assay and purity profiling, with specific emphasis on distinguishing diastereomers from degradants.

Method Development Logic (The "Why")

Before executing the protocol, it is vital to understand the mechanistic choices made in this design to ensure reproducibility.

Stationary Phase Selection

-

Choice: C18 (Octadecylsilane), highly endcapped.

-

Reasoning: The pentyl chain provides sufficient hydrophobicity for retention on a C18 phase. However, the hydroxyl group and amide nitrogen can interact with residual silanols on the silica support, causing peak tailing. A "highly endcapped" or "base-deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) shields these silanols, ensuring sharp peak symmetry.

Mobile Phase Chemistry

-

Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs. 205 nm for MeOH), which is critical when detecting at 210 nm to minimize baseline noise.

-

Modifier: Phosphoric Acid (0.1%) or Formic Acid (0.1%).

-

Why: The amide nitrogen is weakly basic. Acidic pH suppresses ionization (keeping the molecule neutral) and prevents secondary silanol interactions. Phosphoric acid is preferred for UV work (lower background); Formic acid is mandatory if transferring to LC-MS.

-

Detection Wavelength

-

Setting: 210 nm.

-

Physics: The carbonyl group of the amide bond absorbs maximally here. Detection at standard 254 nm will yield little to no signal.

Standard Operating Procedure (SOP)

Equipment & Reagents

-

HPLC System: Quaternary or Binary Pump, Degasser, Autosampler, Column Oven, DAD/VWD Detector.

-

Column: Agilent Zorbax Eclipse Plus C18,

, -

Solvents: HPLC-grade Acetonitrile, Milli-Q Water (

), Phosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | |

| Column Temp | |

| Injection Volume | |

| Detection | UV @ |

| Run Time | 15 minutes |

Gradient Program

The following gradient is designed to elute the polar impurities (lactic acid) early, retain the main analyte, and wash off highly lipophilic contaminants.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 10.00 | 30 | 70 | Linear Ramp (Analyte elution) |

| 11.00 | 5 | 95 | Wash |

| 13.00 | 5 | 95 | Wash Hold |

| 13.10 | 90 | 10 | Re-equilibration |

| 18.00 | 90 | 10 | End of Run |

Sample Preparation

Detailed Characterization of 2-hydroxy-N-(pentan-2-yl)propanamide: NMR and MS Protocols

Abstract

This Application Note provides a comprehensive guide for the structural validation of 2-hydroxy-N-(pentan-2-yl)propanamide (also known as N-(sec-pentyl)lactamide), a chiral amide intermediate often encountered in peptide synthesis and asymmetric catalysis. Due to the presence of two stereogenic centers (C2 on the propionyl moiety and C2 on the pentyl amine chain), this molecule exists as four stereoisomers. This guide details the Mass Spectrometry (MS) fragmentation pathways and Nuclear Magnetic Resonance (NMR) protocols required to distinguish these diastereomers, ensuring high-confidence identification in drug development workflows.

Structural Analysis & Chemical Properties[1][2]

The molecule consists of a lactic acid head group coupled to a 2-aminopentane tail. The presence of a secondary alcohol and a secondary amide creates a network of hydrogen bonding possibilities that significantly influence spectral data.

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇NO₂ |

| Exact Mass | 159.1259 Da |

| Chiral Centers | Two (C2-acyl, C2-alkyl). Forms 2 diastereomeric pairs: (S,S)/(R,R) and (S,R)/(R,S). |

| Key Functional Groups | Secondary Amide, Secondary Hydroxyl, Alkyl Chain. |

Mass Spectrometry (MS) Protocol[2]

Experimental Conditions

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

-

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (promotes [M+H]⁺ formation).

-

Flow Rate: 0.3 mL/min (Direct Infusion or LC-MS).

-

Collision Energy (CE): Stepped 15–35 eV for MS/MS fragmentation.

Spectral Interpretation

The ESI spectrum is dominated by the protonated molecular ion [M+H]⁺ at m/z 160.13 . Sodium adducts [M+Na]⁺ at m/z 182.11 are common if glass solvents are used.

Key Fragmentation Channels (MS/MS of m/z 160)

Fragmentation is driven by amide bond cleavage and inductive effects from the hydroxyl group.

| m/z (Fragment) | Identity | Mechanism |

| 160.13 | [M+H]⁺ | Parent Ion. |

| 142.12 | [M+H - H₂O]⁺ | Dehydration driven by the secondary alcohol. |

| 116.08 | [C₅H₁₀NO₂]⁺ | Loss of Propyl chain (C3-C5 of pentyl group) via McLafferty-type rearrangement. |

| 88.10 | [C₅H₁₂N]⁺ | Amine fragment (2-aminopentane) after amide hydrolysis. |

| 73.03 | [C₃H₅O₂]⁺ | Base Peak . Lactoyl cation (CH₃-CH(OH)-CO⁺). Cleavage of amide C-N bond.[1] |

| 45.03 | [C₂H₅O]⁺ | Decarbonylation of the lactoyl ion (-CO). |

Fragmentation Pathway Diagram

The following diagram illustrates the logical dissociation of the parent ion, critical for confirming the connectivity of the amide and alkyl chain.

Caption: ESI-MS/MS fragmentation logic for this compound showing primary amide cleavage and dehydration pathways.

NMR Spectroscopy Protocol

Sample Preparation

-

Solvent: DMSO-d₆ is preferred over CDCl₃ for two reasons:

-

It slows proton exchange, allowing the OH proton (doublet) and NH proton (doublet) to be resolved clearly.

-

It prevents aggregation, sharpening the amide signals.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

Diastereomeric Discrimination

Because the molecule has two chiral centers, a synthetic sample (e.g., from racemic amine + L-lactic acid) will contain two diastereomers (e.g., S,S and S,R). These will appear as doubled signals in the NMR spectrum.

-

Key Indicator: Look at the Lactoyl Methyl (H-3) and the Pentyl Methyl (H-1') . In a 1:1 diastereomeric mixture, these appear as two distinct doublets separated by ~0.02–0.05 ppm.

¹H NMR Assignment (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment |

| NH | 7.45 / 7.52 | Doublet (d) | 1H | 8.2 | Amide Proton (Diastereomers split) |

| OH | 5.35 | Doublet (d) | 1H | 5.5 | Hydroxyl Proton |

| H-2 (Acyl) | 3.98 | Quintet/Multiplet | 1H | - | CH-OH (Alpha to Carbonyl) |

| H-2' (Alkyl) | 3.75 | Multiplet | 1H | - | CH-N (Alpha to Nitrogen) |

| H-3 (Acyl) | 1.18 / 1.21 | Doublet (d) | 3H | 6.8 | Methyl on Lactic acid side |

| H-1' (Alkyl) | 1.02 / 1.05* | Doublet (d) | 3H | 6.6 | Methyl on Pentyl amine side |

| H-3', H-4' | 1.20 – 1.40 | Multiplet | 4H | - | Pentyl Methylene Chain |

| H-5' | 0.85 | Triplet (t) | 3H | 7.0 | Terminal Pentyl Methyl |

*Note: Chemical shifts denoted with a slash indicate the two distinct signals observed if diastereomers are present.

¹³C NMR Assignment (125 MHz, DMSO-d₆)

| Carbon | Shift (δ ppm) | Type | Assignment |

| C=O | 174.2 | Q | Amide Carbonyl |

| C-2 (Acyl) | 67.8 | CH | Alpha-Hydroxy Carbon |

| C-2' (Alkyl) | 44.5 | CH | Alpha-Amine Carbon |

| C-3' (Alkyl) | 38.2 | CH₂ | Pentyl Methylene |

| C-3 (Acyl) | 21.3 | CH₃ | Lactoyl Methyl |

| C-1' (Alkyl) | 20.8 | CH₃ | Pentyl Methyl (Branch) |

| C-4' (Alkyl) | 19.1 | CH₂ | Pentyl Methylene |

| C-5' (Alkyl) | 13.9 | CH₃ | Terminal Methyl |

2D NMR Connectivity Workflow

To confirm the structure, run the following sequence:

-

COSY: Establishes the H-H spin systems.

-

System A: OH ↔ H-2 ↔ H-3 (Lactoyl unit).

-

System B: NH ↔ H-2' ↔ H-1' & H-3' (Pentyl unit).

-

-

HSQC: Assigns protons to carbons (separates overlapping methylene signals).

-

HMBC: Links the two halves via the Carbonyl.

-

Critical Correlation:NH proton to C=O (174.2 ppm) AND H-2 (Acyl) to C=O . This proves the amide linkage.

-

Caption: 2D NMR correlation strategy. Green arrows (HMBC) provide the definitive link between the acid and amine moieties.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Propanamide, 2-hydroxy- (Lactamide). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 2-hydroxy-N-phenylpropanamide (Lactanilide) Spectral Data.[2] National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons.

-

Baldessari, A. Biocatalytic synthesis of chiral N-(2-hydroxyalkyl)-acrylamides. (Provides analogous NMR data for N-alkyl hydroxyamides). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Alpha-Hydroxy Amide Synthesis

The following technical guide is structured as a Level 3 Support Knowledge Base for a chemical synthesis facility. It prioritizes yield optimization through mechanistic insight and industrial "best practices" rather than textbook generalities.

Ticket Subject: Improving Yield of 2-hydroxy-N-(pentan-2-yl)propanamide Ticket ID: #SYN-OH-AMIDE-002 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: Low yield and purification difficulties in the synthesis of this compound. Chemical Profile:

-

Reactants: Lactic Acid (or derivative) + 2-Aminopentane (sec-amylamine).

-

Core Challenge: The presence of a free

-hydroxyl group competes with the amine for acylating agents (leading to oligomers/polyesters), and the steric hindrance of the secondary alkyl amine (pentan-2-yl) slows reaction kinetics.

The Solution: Stop using direct coupling (EDC/HATU) with unprotected lactic acid. It promotes self-esterification (polylactide formation). Switch to the Lactide Aminolysis Route. This method utilizes the atom economy of the cyclic dimer (lactide) to generate two molecules of product for every ring-opening event, with zero water generation and minimal purification.

Protocol A: The Lactide Aminolysis Route (Recommended)

Why this works: Lactide is an "activated" form of lactic acid. Reacting it with an amine relieves ring strain. This reaction is irreversible and produces no water byproduct, driving the equilibrium 100% to the product.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) | 1.0 | Electrophile | Use L-Lactide for optical purity; Racemic for general use. |

| 2-Aminopentane | 2.1 - 2.5 | Nucleophile | Slight excess ensures complete ring opening of the intermediate. |

| TBD (1,5,7-Triazabicyclodec-5-ene) | 0.05 (5 mol%) | Catalyst | Organocatalyst that accelerates ester aminolysis. |

| DCM or THF | Solvent | Medium | Can be run neat (solvent-free) if reactants are miscible. |

Step-by-Step Workflow

-

Dissolution: Dissolve 1.0 equiv of Lactide in dry DCM (0.5 M concentration).

-

Addition: Add 2.2 equiv of 2-Aminopentane.

-

Catalysis: Add 5 mol% TBD.

-

Note: If TBD is unavailable, the reaction will proceed thermally but requires heating to 40–50°C and longer times.

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours.

-

Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the lactide spot.

-

-

Workup:

-

Wash reaction mixture with 1M HCl (to remove excess amine and TBD).

-

Wash with Brine.[1]

-

Dry over MgSO₄ and concentrate in vacuo.

-

-